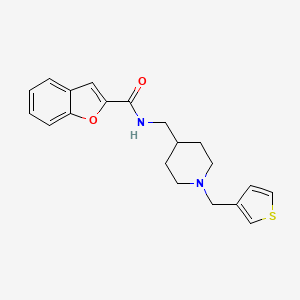

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

CAS No.: 1234904-89-2

Cat. No.: VC4422236

Molecular Formula: C20H22N2O2S

Molecular Weight: 354.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234904-89-2 |

|---|---|

| Molecular Formula | C20H22N2O2S |

| Molecular Weight | 354.47 |

| IUPAC Name | N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C20H22N2O2S/c23-20(19-11-17-3-1-2-4-18(17)24-19)21-12-15-5-8-22(9-6-15)13-16-7-10-25-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,21,23) |

| Standard InChI Key | XTHIOZYBCAWSQJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)CC4=CSC=C4 |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The molecule consists of three primary components:

-

Benzofuran-2-carboxamide: A bicyclic aromatic system comprising fused benzene and furan rings, with a carboxamide substituent at the 2-position. This moiety is frequently observed in anticancer and anti-inflammatory agents due to its planar structure and hydrogen-bonding capacity .

-

Piperidin-4-ylmethyl bridge: A six-membered saturated nitrogen-containing ring connected via a methylene group to the benzofuran carboxamide. Piperidine derivatives are prevalent in central nervous system (CNS) therapeutics, often influencing dopamine and serotonin receptors .

-

Thiophen-3-ylmethyl substituent: A five-membered sulfur-containing heterocycle attached to the piperidine nitrogen. Thiophene derivatives are known for their role in modulating cytochrome P450 enzymes and antimicrobial activity .

Spectroscopic and Computational Data

-

IUPAC Name: -[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide .

-

X-ray Crystallography: While no crystal structure is available for this specific compound, analogous piperidine-thiophene hybrids exhibit chair conformations in piperidine rings and planar thiophene orientations .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.5 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, furan O, thiophene S) |

| Topological Polar Surface Area | 78.9 Ų |

| LogP (Predicted) | 3.2 |

Synthetic Routes and Chemical Reactivity

Stability and Reactivity

-

Acid/Base Sensitivity: The amide bond may hydrolyze under strongly acidic or basic conditions, necessitating pH-controlled storage.

-

Oxidative Stability: The thiophene sulfur is susceptible to oxidation, forming sulfoxide or sulfone derivatives over time .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity of Related Compounds

| Compound | Target | Activity (IC/MIC) | Key Structural Features |

|---|---|---|---|

| Ethylenediamine-piperidine inhibitor | Farnesyltransferase | 79 nM | Zinc-coordinating imidazole |

| 5-Nitrothiophene-pyrazoline | M. tuberculosis | 5.71 μM | Nitro group for redox activation |

| -Benzylpiperidine | Acetylcholinesterase | 0.8 μM | Hydrophobic benzyl substitution |

Key Observations:

-

The thiophen-3-ylmethyl group may enhance lipophilicity compared to phenyl analogs, potentially improving blood-brain barrier penetration.

-

The benzofuran carboxamide could replace nitro groups in prodrug designs, reducing mutagenicity risks .

Future Research Directions

-

Synthesis Optimization: Develop one-pot methodologies to improve yield and scalability.

-

Target Identification: Screen against kinase libraries and microbial proteases to identify primary targets.

-

Pharmacokinetic Studies: Assess oral bioavailability and plasma protein binding using in vitro models.

-

Toxicogenomics: Evaluate genotoxicity via Ames test and micronucleus assay.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume